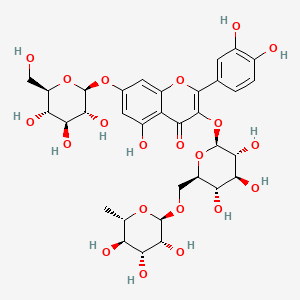

Quercetin 3-rutinoside-7-glucoside

Description

Contextualization within Flavonoid Glycoside Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological effects. nih.govnih.gov They are categorized into several subfamilies, including flavonols, to which quercetin (B1663063) belongs. nih.gov In nature, flavonoids frequently exist as glycosides, where the core flavonoid structure (aglycone) is attached to one or more sugar moieties. nih.govnih.gov This glycosylation significantly impacts the compound's solubility, stability, and bioavailability. biosynth.comresearchgate.net

Quercetin itself is one of the most abundant and extensively studied flavonols. nih.gov Its derivatives, including quercetin 3-rutinoside-7-glucoside, are of great interest to researchers. nih.gov The attachment of different sugar units at various positions on the quercetin backbone creates a vast array of distinct molecules, each with potentially unique properties. nih.gov Research into flavonoid glycosides like this compound aims to understand how these structural variations influence their chemical and biological behavior. researchgate.net

Structural Characteristics and Nomenclature within Flavonol Framework

This compound is a derivative of quercetin, which has the core structure of 3,3′,4′,5,7-pentahydroxyflavone. nih.gov The nomenclature of this compound precisely describes the arrangement of the sugar molecules attached to the quercetin aglycone.

The name indicates the following structural features:

Quercetin : The foundational flavonol structure.

3-rutinoside : A rutinose sugar molecule is attached at the 3-position of the quercetin C-ring. Rutinose itself is a disaccharide composed of rhamnose and glucose.

7-glucoside : A glucose sugar molecule is attached at the 7-position of the quercetin A-ring.

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. nih.govneist.res.in

The specific glycosylation pattern at the 3-O-rutinoside and 7-O-glucoside positions is a key determinant of its chemical properties, distinguishing it from other quercetin glycosides such as rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). nih.govbiosynth.com

Significance in Natural Product Chemistry Investigations

The isolation and characterization of complex natural products like this compound are fundamental aspects of natural product chemistry. scirp.org This compound has been identified in various plants, including Hemerocallis fulva (daylily) and Datura inoxia. nih.govmedchemexpress.commedchemexpress.com Its presence in these and other organisms makes it a subject of interest for phytochemical surveys and chemotaxonomic studies. nih.govneist.res.in

Research in this area often involves the extraction of the compound from plant material, followed by purification and structural elucidation using techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. worldwidejournals.compsu.edu The identification of such complex glycosides contributes to a deeper understanding of the biosynthetic pathways within plants. researchgate.net

Furthermore, investigations into the biological activities of isolated natural products are a significant part of this field. This compound has been noted for its antioxidant properties, specifically its ability to inhibit lipid peroxidation. medchemexpress.commedchemexpress.comcymitquimica.com Studies have also explored its potential anti-inflammatory effects. researchgate.net The unique glycosylation pattern may influence these activities, making it a molecule of interest for further biomedical research. biosynth.com

Detailed Research Findings

Recent studies have provided more specific insights into the properties and occurrence of this compound. For instance, a study on the fresh leaves of Trigonella foenum-graecum (fenugreek) led to the isolation and characterization of a quercetin glycoside identified as Quercetin-3-O-diglucoside-7-O-glucoside, which demonstrated both anti-inflammatory and antioxidant activities. researchgate.net This compound suppressed the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) in stimulated cells. researchgate.net

Another area of research has focused on the metabolism of complex quercetin glycosides by gut microbiota. A study involving the fermentation of lychee pulp phenolics, where a major component is quercetin-3-O-rutinose-7-O-α-L-rhamnoside, revealed that certain Lactobacillus and Bacteroides strains could degrade this compound. nih.gov This highlights the role of gut bacteria in the biotransformation of dietary flavonoids. nih.gov

The chemical synthesis of specific flavonoid glycosides is also an active area of research. Engineered biosynthesis using glycosyltransferases offers a method to produce these compounds with high regioselectivity, which is otherwise challenging to achieve through chemical synthesis due to the multiple hydroxyl groups on the flavonoid structure. researchgate.net

Compound Data

Below are tables detailing the chemical and structural information for this compound and related compounds.

Table 1: Chemical and Structural Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one nih.govneist.res.in |

| Molecular Formula | C33H40O21 biosynth.comnih.gov |

| Molecular Weight | 772.66 g/mol biosynth.com |

| CAS Number | 30311-61-6 biosynth.comnih.gov |

| Appearance | Solid cymitquimica.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quercetin |

| Rutin (Quercetin-3-O-rutinoside) |

| Isoquercitrin (Quercetin-3-O-glucoside) |

| Rhamnose |

| Glucose |

| Quercetin-3-O-diglucoside-7-O-glucoside |

| Interleukin-6 (IL-6) |

| Nitric Oxide (NO) |

| Quercetin-3-O-rutinose-7-O-α-L-rhamnoside |

| Kaempferol |

| Luteolin |

| Apigenin |

| Chrysoeriol |

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30311-61-6 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Patterns

Botanical Sources and Plant Families

Quercetin (B1663063) 3-rutinoside-7-glucoside has been identified in a diverse range of plant species across several botanical families. Its presence is documented in both herbaceous and woody plants, highlighting its widespread, albeit specific, distribution. The compound is found in the leaves, flowers, and fruits of various plants. medchemexpress.comaustinpublishinggroup.com

Key botanical sources include Hemerocallis fulva (daylily) in the Asphodelaceae family, where it is noted as an antioxidant agent. medchemexpress.comnih.gov It has also been identified in Withania somnifera (Ashwagandha), a member of the Solanaceae family. sigmaaldrich.com The parasitic plant Globimetula braunii of the Loranthaceae family has been shown to contain quercetin glycosides, with some research pointing to the presence of related compounds. tjnpr.org Furthermore, studies have identified Quercetin 3-rutinoside-7-glucoside or its isomers in species of Vinca (Apocynaceae), Nicotiana tabacum (Solanaceae), Azadirachta indica (Meliaceae), and within the genus Galium (Rubiaceae). austinpublishinggroup.comnih.govfrontiersin.org

The table below details the plant families and specific species in which this compound has been reported.

| Plant Family | Species | Common Name |

| Asphodelaceae | Hemerocallis fulva | Daylily |

| Solanaceae | Withania somnifera | Ashwagandha, Indian Ginseng |

| Solanaceae | Nicotiana tabacum L. | Cultivated Tobacco |

| Solanaceae | Datura inoxia | Thorn-apple |

| Apocynaceae | Vinca minor L. | Lesser Periwinkle |

| Loranthaceae | Globimetula braunii | - |

| Meliaceae | Azadirachta indica | Neem |

| Annonaceae | Asimina triloba | Pawpaw |

| Rubiaceae | Galium L. sect. Aparinoides | Bedstraw |

| Sabiaceae | Sabia parviflora Wall. ex Roxb | - |

| Ranunculaceae | Ranunculus sp. | Buttercup |

Data sourced from medchemexpress.comaustinpublishinggroup.comnih.govsigmaaldrich.comtjnpr.orgnih.govfrontiersin.orgnih.govnih.gov. Note: Identification in some species may refer to closely related isomers or require further confirmation.

Geographic Distribution and Ecological Considerations

The geographic distribution of this compound is intrinsically linked to the native and cultivated ranges of its botanical sources. For instance, Hemerocallis fulva is native to Asia but is now widely distributed across North America and Europe. researchgate.net Withania somnifera is primarily found in the dry regions of India, the Middle East, and parts of Africa. The parasitic plant Globimetula braunii is widely distributed across tropical West African countries, including Nigeria, Ghana, and Cameroon. mdpi.com

The production and concentration of flavonoid glycosides like this compound are significantly influenced by ecological and environmental factors. nih.gov Abiotic stresses are known to stimulate the biosynthesis of flavonoids as a protective mechanism in plants. nih.gov Factors that can alter the phytochemical profile and production of these bioactive substances include:

Sunlight: Light irradiation can dramatically increase the content of various flavonoids and phenolic acids in plant tissues. nih.gov

Temperature: Both high and low temperatures can affect flavonoid biosynthesis. High temperatures may inhibit the process, while low temperatures can sometimes induce it. nih.gov

Soil Conditions: The composition and humidity of the soil play a role in a plant's metabolic processes, including the synthesis of secondary metabolites. nih.govresearchgate.net

Precipitation: Water availability is a critical factor that can influence the concentration of phytochemicals. nih.gov

For parasitic plants like Globimetula braunii, the host plant can also play a critical role in the quality and quantity of its chemical constituents. The specific host tree may influence the flavonoid profile of the parasite growing on it. mdpi.com These environmental variables mean that the concentration of this compound can vary in the same plant species depending on its geographical location and the specific environmental conditions it experiences. researchgate.net

Intraspecific and Interspecific Variation in Glycoside Occurrence within Plant Species

Significant variation in the presence and concentration of flavonoid glycosides exists both between different species (interspecific) and within a single species (intraspecific).

Interspecific variation is evident in the Galium genus, where flavonoid profiles differ among species like Galium aparine, G. verrucosum, and G. murale. A study on Libyan Galium species revealed that while rutin (B1680289) (quercetin-3-rutinoside) was common, the more complex Quercetin 3-diglycoside-7-glycoside was present in only some species, indicating evolutionary divergence in their biochemical pathways. austinpublishinggroup.comresearchgate.net Similarly, comparative studies of Vinca species, such as V. minor, V. herbacea, and V. major, show species-dependent differences in their flavonoid content, with V. herbacea noted for elevated levels of rutin. nih.gov Research on Nicotiana also highlights these differences, with red-flowered N. tabacum cultivars showing a higher accumulation of flavonoids compared to the yellow-flowered N. rustica. frontiersin.orgcam.ac.uk

Intraspecific variation is observed within cultivars or varieties of the same plant. For example, a study of eight different varieties of Hemerocallis fulva found that the total flavonoid content varied significantly among them, with H. fulva (L.) L. var. kwanso Regel showing the highest concentration under optimized extraction conditions. mdpi.comnih.gov In Nicotiana tabacum, the content of flavonoids like rutin is closely related to the quality, aroma, and flavor of the tobacco leaf, which varies between different cultivars. frontiersin.org Furthermore, environmental factors and genetic variations among individuals of the same species collected from different geographical locations can lead to qualitative and quantitative changes in flavonoid profiles. researchgate.net

Biosynthetic Pathways and Metabolic Transformations

General Flavone and Flavonol Biosynthesis Precursors and Enzymatic Steps

The formation of Quercetin (B1663063) 3-rutinoside-7-glucoside begins with the general phenylpropanoid pathway, a fundamental process in plant secondary metabolism. wikipedia.orgnih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govroyalsocietypublishing.org

Following the production of 4-coumaroyl-CoA, the flavonoid biosynthesis pathway proper is initiated by the enzyme chalcone (B49325) synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. wikipedia.orgnih.gov This chalcone is then isomerized by chalcone isomerase to produce a flavanone (B1672756), such as naringenin. mdpi.com

Further enzymatic modifications lead to the formation of flavonols. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C-3 position of the flavanone, creating a dihydroflavonol like dihydroquercetin. nih.gov Dihydroquercetin is then oxidized by flavonol synthase (FLS) to produce the aglycone, quercetin. This multi-step process, involving a cascade of specific enzymes, lays the groundwork for subsequent glycosylation events. nih.gov

Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.govmdpi.com |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.govmdpi.com |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Synthesizes the chalcone backbone. nih.gov |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. mdpi.com |

| Flavanone 3-hydroxylase | F3H | Converts flavanone to dihydroflavonol. nih.govroyalsocietypublishing.org |

Glycosylation Mechanisms and Specific Glycosyltransferases Involved at C-3 and C-7 Positions

Glycosylation is a crucial modification of flavonoids, enhancing their solubility and stability. nih.gov This process is catalyzed by a diverse group of enzymes known as UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated nucleotide sugar to the flavonoid aglycone. researchgate.net The formation of Quercetin 3-rutinoside-7-glucoside involves sequential glycosylation at two different positions on the quercetin molecule.

The attachment of sugar groups occurs at the hydroxyl groups at positions 3 and 7 of the quercetin backbone. cas.cz The synthesis of this compound requires at least two distinct glycosyltransferase activities. First, a glucosyltransferase attaches a glucose molecule to the 7-hydroxyl group. Subsequently, a rutinoside (composed of rhamnose and glucose) is attached to the 3-hydroxyl group. This can occur through the action of a specific UGT that recognizes quercetin-7-O-glucoside as a substrate to add a rutinoside at the C-3 position, or through a two-step process involving the addition of glucose followed by rhamnose.

For example, studies have identified UGTs from Arabidopsis thaliana that can perform specific glycosylations on quercetin. AtUGT78D2 catalyzes the formation of quercetin 3-O-glucoside, while AtUGT78D1 produces quercetin 3-O-rhamnoside. researchgate.net Another enzyme, AtUGT89C1, can then act on these products to add a rhamnose or glucose at the 7-position, creating bisglycosides like quercetin 3-O-glucoside-7-O-rhamnoside. researchgate.net While the specific enzymes for this compound are not explicitly detailed in the provided context, the general mechanism involves a series of regioselective UGTs.

Microbial and Enzymatic Biotransformation Studies

Microorganisms offer a versatile platform for the biotransformation of flavonoids, including glycosylation and deglycosylation reactions. These microbial systems can produce novel flavonoid derivatives or modify existing ones.

Lactobacillus plantarum has been shown to be involved in the catabolism of complex quercetin glycosides. nih.govnih.gov In one study, L. plantarum was found to degrade quercetin-3-O-rutinose-7-O-α-L-rhamnoside, a structurally related compound, through a novel pathway involving the direct fission of the C-ring. nih.govnih.gov This indicates that certain lactobacilli possess enzymatic machinery capable of breaking down complex quercetin glycosides. Other studies have shown that Lactobacillus plantarum can convert flavonoid glycosides into their aglycone forms, such as quercetin and kaempferol. researchgate.net

The fungus Beauveria bassiana is known for its ability to regioselectively glycosylate flavonoids. nih.gov Strains of B. bassiana have been used to catalyze the attachment of sugar moieties, often a methylglucose, to the C-7 and C-3' positions of various flavones and flavanones. nih.gov For instance, Beauveria bassiana AM278 was used to produce quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside from quercetin. nih.gov A novel glycosyltransferase (BbGT) from Beauveria bassiana has been identified and expressed in different microbial hosts, where it was able to produce quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside. nih.gov

Table 2: Examples of Microbial Biotransformation of Quercetin and its Glycosides

| Microorganism | Transformation | Product(s) | Reference |

|---|---|---|---|

| Lactobacillus plantarum GDMCC 1.140 | Catabolism of quercetin-3-O-rutinose-7-O-α-L-rhamnoside | C-ring fission products | nih.govnih.gov |

| Lactobacillus plantarum | Conversion of flavonoid glycosides | Quercetin, Kaempferol | researchgate.net |

| Beauveria bassiana AM 278 | Glycosylation of quercetin | Quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside | nih.gov |

| Beauveria bassiana ATCC 7159 (BbGT enzyme) | Glycosylation of quercetin | Quercetin-7-O-β-D-glucoside, Quercetin-3-O-β-D-glucoside | nih.gov |

| Bacillus subtilis ATCC 23857 | Biotransformation of quercetin | Apigenin-7-O-pentoside and other metabolites | nih.gov |

In Vitro Metabolic Fate and Hydrolysis by Glycosidases

The metabolic fate of complex quercetin glycosides like this compound is largely dependent on the action of glycosidases, which are enzymes that hydrolyze glycosidic bonds. In the context of digestion, complex glycosides are typically not absorbed intact in the small intestine. researchgate.net They are first hydrolyzed by intestinal microflora in the large intestine to their aglycone form, quercetin, which can then be absorbed. researchgate.net

Enzymatic hydrolysis can be selective. For instance, rutin (B1680289), which is quercetin-3-rutinoside, can be hydrolyzed by specific enzymes that cleave the rhamnose from the rutinose moiety, followed by the cleavage of the glucose from the aglycone. nih.gov The hydrolysis of this compound would likely involve a step-wise removal of the sugar units. A β-glucosidase would be required to remove the glucose at the C-7 position, and a combination of α-rhamnosidase and β-glucosidase would be needed to hydrolyze the rutinoside at the C-3 position.

Once quercetin glucuronides, which are metabolites formed in the small intestine, reach the liver, they can undergo further metabolism. nih.gov This can include methylation by catechol-O-methyltransferase or hydrolysis by β-glucuronidase followed by sulfation. nih.gov This highlights the complex interplay of enzymes in the metabolism of quercetin and its glycosides within the body.

Isolation, Purification, and Enrichment Methodologies for Research Applications

Extraction Techniques from Diverse Plant Matrices

The initial step in isolating Quercetin (B1663063) 3-rutinoside-7-glucoside involves its extraction from various plant sources. The choice of extraction method is critical and often depends on the specific plant matrix and the polarity of the target compound.

Commonly employed techniques include:

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. scirp.org For instance, the maceration of 200 grams of rubber cassava leaves in ethanol (B145695) for five days has been utilized for the extraction of quercetin glycosides. scirp.org

Solvent Extraction: This method uses various solvents of differing polarities to selectively extract compounds. Ethanol is a frequently used solvent due to its ability to dissolve a wide range of flavonoids. scirp.orgimrpress.com In some protocols, dried apple pomace is extracted with an 80% ethanol solution. mdpi.com The crude extract obtained can then be further fractionated using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. scirp.orgworldwidejournals.com

Chromatographic Separation Strategies

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of Quercetin 3-rutinoside-7-glucoside from the complex mixture of plant metabolites.

Column Chromatography

Column chromatography is a fundamental technique for the large-scale purification of flavonoids. Different stationary phases are employed to achieve separation based on the chemical properties of the compounds.

Silica Gel: Silica gel column chromatography is a widely used method for the purification of flavonoids. imrpress.com The separation is based on the polarity of the compounds, with less polar compounds eluting first.

Macroporous Resin: Macroporous resins are also utilized for the initial cleanup and enrichment of flavonoid extracts.

Reversed-Phase: Reversed-phase chromatography, often using C18-bonded silica, separates compounds based on their hydrophobicity. mpg.de This technique is effective in separating quercetin and its various glycosides. mpg.de

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a valuable technique for the small-scale purification of compounds. After separating the components of a mixture on a TLC plate, the band corresponding to the target compound can be scraped off and the compound eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

HPLC is a high-resolution chromatographic technique widely used for the final purification and quantification of flavonoids. worldwidejournals.com

Analytical HPLC: This is used to identify and quantify the presence of this compound in a sample. worldwidejournals.com A typical HPLC analysis might involve a reversed-phase C18 column with a gradient elution system. For example, a system using a mobile phase of acetonitrile (B52724) and water with acetic acid can effectively separate rutin (B1680289) and quercetin. mpg.de

Semi-Preparative HPLC: This technique is employed to isolate larger quantities of the pure compound for further research. It utilizes columns with a larger diameter than analytical columns to handle higher sample loads. researchgate.net

Gel Filtration Chromatography

Gel filtration chromatography separates molecules based on their size.

Sephadex LH-20: This modified dextran (B179266) gel is particularly effective for the separation of natural products, including flavonoids, in organic solvents. cytivalifesciences.comnih.govresearchgate.net It has been successfully used to isolate and purify a wide range of flavonol derivatives, including quercetin and its glycosides. nih.govresearchgate.net Methanol (B129727) and its mixtures with water are common eluents for this type of chromatography. nih.govresearchgate.net

Recrystallization and Other Purification Techniques for Compound Purity

After chromatographic separation, further purification may be necessary to obtain this compound of high purity.

Recrystallization: This is a classic purification technique that relies on the principle that the solubility of a compound increases with temperature. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the compound will crystallize out in a purer form, leaving impurities behind in the solvent. scirp.org Ethanol is a common solvent for the recrystallization of quercetin glycosides. scirp.org Antisolvent recrystallization is another approach where a solvent in which the compound is soluble is mixed with an antisolvent in which it is not, causing the compound to precipitate out. nih.gov

Yield Optimization and Scalability Considerations for Research Scale

Optimizing the yield and ensuring the scalability of purification methods are critical for obtaining sufficient quantities of this compound for comprehensive research. This involves the careful manipulation of extraction and purification parameters and considering alternative production methods.

Yield Optimization

Other key parameters that require optimization include the solid-to-liquid ratio, extraction temperature, and duration. For example, research on flavonoid extraction from grape by-products indicated that the highest yield was achieved with a specific grinding time and solid-liquid ratio. irb.hr While thermal-assisted extraction can increase yield, excessive heat can lead to the degradation of flavonoid glycosides. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields and reduce extraction times while minimizing thermal degradation.

Enzymatic approaches represent another avenue for yield optimization. While enzymatic hydrolysis is often used to cleave sugar moieties, specific enzymes can be used to synthesize complex glycosides from more abundant precursors. irb.hrresearchgate.net For example, research has demonstrated the successful enzymatic bioconversion of rutin (quercetin-3-O-rutinoside) to quercetin-3-O-glucoside (isoquercitrin) with high efficiency. researchgate.net A similar biocatalytic strategy could potentially be developed to synthesize this compound, overcoming low yields from natural extraction.

Table 1: Research Findings on Flavonoid Extraction Yield

| Plant Source | Compound | Extraction Method | Yield | Reference |

| Rubber Cassava Leaves | Rutin (Quercetin-3-O-glycoside) | Maceration and recrystallization | 0.118% of total dried leaf extract | scirp.org |

| Azadirachta indica Leaves | Quercetin-3-O-β-D-glucoside | Preparative TLC | 0.042% w/w | psu.edu |

Scalability for Research

Scaling up an isolation protocol from an analytical to a research-level preparative scale presents significant challenges. A method that works for microgram-scale identification may not be efficient for producing the milligram or gram quantities needed for bioactivity studies.

Column chromatography is scalable, but moving to larger columns requires substantially more solvent and packing material, and separation efficiency can decrease if not properly optimized. The most significant scalability challenge lies with HPLC. Transitioning from analytical HPLC to preparative HPLC requires larger, more expensive columns and high-pressure pump systems capable of handling higher flow rates. The cost of solvents, particularly high-purity grades required for HPLC, becomes a major consideration.

To address these challenges, alternative scalable technologies are explored. Supercritical Fluid Extraction (SFE) using carbon dioxide (SFE-CO2), often with a co-solvent like ethanol, is a promising green technology. irb.hr SFE-CO2 has been shown to increase the production of flavonoids compared to conventional methods and is more easily scalable for larger quantities. irb.hr

Furthermore, biocatalytic synthesis using metabolically engineered microorganisms offers a highly scalable and controlled production platform. nih.govresearchgate.net Engineered E. coli have been used to produce specific flavonoid glycosides, such as quercetin-3-O-glucoside-7-O-rhamnoside, by expressing the necessary glycosyltransferase enzymes. researchgate.net This approach avoids the complexities of botanical sourcing and extraction, offering a consistent and scalable supply of the specific compound for research purposes. The enzymatic bioconversion of rutin has been successfully performed in repeated batches, yielding 84% after five cycles, demonstrating excellent potential for research-scale production. researchgate.net

Table 2: Comparison of Purification Techniques for Scalability

| Technique | Advantages for Research Scale | Scalability Challenges |

| Open Column Chromatography | Low cost, simple setup. | Time-consuming, large solvent consumption, resolution may decrease with scale. |

| Preparative HPLC | High purity, high resolution. | High equipment and solvent cost, requires significant method redevelopment for scale-up. |

| Supercritical Fluid Extraction (SFE) | Faster, environmentally friendly, scalable. | High initial equipment cost, requires optimization of pressure/temperature. |

| Biocatalytic Synthesis | Highly specific, consistent yield, highly scalable. | Requires significant initial development of engineered organisms and bioprocesses. |

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Flavonoid Skeleton Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for confirming the presence of the flavonoid skeleton in Quercetin (B1663063) 3-rutinoside-7-glucoside. The conjugated system of the benzopyran ring structure, characteristic of flavonoids, gives rise to distinct absorption bands in the UV-Vis spectrum.

Flavonols like quercetin and its glycosides typically exhibit two major absorption bands. mdpi.com Band I, appearing in the 352-385 nm range, is associated with the cinnamoyl system (B-ring and the C-ring's heterocyclic portion). Band II, observed between 240-285 nm, corresponds to the benzoyl system (A-ring). worldwidejournals.com For Quercetin 3-rutinoside-7-glucoside, the spectrum is expected to show absorption maxima consistent with a quercetin nucleus glycosylated at positions 3 and 7. The typical UV absorption maxima for related quercetin glycosides are presented in Table 1. mdpi.comworldwidejournals.com

| Band | Typical Wavelength Range (nm) | Associated Structural Feature |

| Band I | 350 - 370 | Cinnamoyl system (B-ring + C-ring) |

| Band II | 255 - 270 | Benzoyl system (A-ring) |

This interactive table summarizes the characteristic UV-Vis absorption bands for the flavonoid skeleton of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the principal functional groups present in the this compound molecule. The IR spectrum reveals characteristic vibrations of bonds, confirming the presence of hydroxyl, carbonyl, aromatic, and ether functionalities which are integral to its structure.

The spectrum is expected to show a broad absorption band around 3400 cm⁻¹, indicative of the numerous hydroxyl (-OH) groups on both the quercetin aglycone and the sugar residues. A prominent peak around 1655 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the γ-pyrone ring. researchgate.net Additional absorptions in the 1605-1450 cm⁻¹ region are attributed to C=C stretching vibrations within the aromatic rings. The region between 1300 and 1000 cm⁻¹ is dominated by C-O stretching and -OH bending vibrations, characteristic of the glycosidic bonds and the polyol nature of the sugar units. ptfarm.pl

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3415 | O-H Stretching | Hydroxyl groups (phenolic and sugar) |

| ~1655 | C=O Stretching | γ-Pyrone carbonyl |

| ~1605 | C=C Stretching | Aromatic rings |

| 1300 - 1000 | C-O Stretching, O-H Bending | Glycosidic bonds, alcohols |

This interactive table displays the key IR absorption bands and their corresponding functional groups for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms, allowing for the precise assignment of all protons and carbons in the aglycone and the three sugar units, as well as the determination of their linkage points.

The ¹H-NMR spectrum displays signals for the aromatic protons of the quercetin skeleton and the protons of the sugar moieties. The A-ring protons typically appear as doublets around δ 6.2-6.8 ppm, while the B-ring protons are observed between δ 6.8-7.8 ppm. rsc.org The anomeric protons of the sugar units are key diagnostic signals, often found between δ 4.5-5.5 ppm.

The ¹³C-NMR spectrum provides the carbon framework of the molecule. The carbonyl carbon (C-4) resonates significantly downfield at ~177 ppm. worldwidejournals.com Aromatic carbons are found in the δ 90-165 ppm range, while the sugar carbons resonate between δ 60-105 ppm. worldwidejournals.comjapsonline.com The specific chemical shifts of C-3 and C-7 are altered upon glycosylation compared to the free quercetin aglycone, confirming the attachment points of the sugar chains. 2D NMR experiments are then used to connect the proton and carbon signals, confirming the rutinoside linkage at position 3 and the glucoside at position 7.

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Quercetin Moiety | ||

| 2 | - | ~157 |

| 3 | - | ~135 |

| 4 | - | ~177.6 |

| 5 | - | ~161.9 |

| 6 | ~6.4 | ~98.8 |

| 8 | ~6.7 | ~93.7 |

| 2' | ~7.6 | ~115.0 |

| 5' | ~6.9 | ~115.6 |

| 6' | ~7.5 | ~121.5 |

| Sugar Moieties | ||

| Glc (at C-7) H-1'''' | ~5.1 | ~101.8 |

| Rut (at C-3) Glc H-1'' | ~5.4 | ~93.8 |

| Rut (at C-3) Rha H-1''' | ~4.5 | ~114.9 |

| Rut (at C-3) Rha CH₃-6''' | ~1.1 | ~16.4 |

This interactive table presents predicted ¹H and ¹³C NMR chemical shifts for key positions in the this compound structure, based on data from closely related compounds. worldwidejournals.comjapsonline.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and confirming the sequence of sugar units in this compound. The empirical formula for the compound is C₃₃H₄₀O₂₁. biosynth.com

High-resolution mass spectrometry provides a precise mass measurement, confirming the molecular weight of 772.66 g/mol . nih.gov In negative ion mode electrospray ionization (ESI), the compound would be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 771.2.

Tandem MS (MS/MS) experiments induce fragmentation of the parent ion, providing structural insights. The fragmentation pattern is characterized by the sequential loss of the sugar moieties. A primary fragmentation would involve the loss of the terminal rhamnose unit (146 Da), followed by the loss of a glucose unit (162 Da). A significant fragment ion corresponds to the quercetin aglycone, which appears at m/z 301 after the loss of the entire trisaccharide chain (470 Da). scirp.orgnih.govscielo.br The fragmentation pattern helps to confirm the nature and sequence of the glycosidic chains.

| Ion | m/z (Negative Mode) | Description |

| [M-H]⁻ | ~771.2 | Parent molecular ion |

| [M-H - Glc]⁻ | ~609.2 | Loss of one glucose unit (162 Da) |

| [M-H - Rut]⁻ | ~463.1 | Loss of the rutinoside unit (308 Da) |

| [M-H - Glc - Rut]⁻ | ~301.0 | Quercetin aglycone; loss of all sugars (470 Da) |

This interactive table outlines the expected mass-to-charge ratios (m/z) of the parent ion and key fragment ions of this compound in negative ion mode MS/MS analysis.

Purity Assessment and Development of Reference Standards for Research

For this compound to be used effectively in research and quality control, its purity must be rigorously assessed, enabling its use as a certified reference standard. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. cymitquimica.com

Reference standards of this compound are available commercially and are typically characterized by an assigned purity of ≥90% as determined by HPLC analysis. cymitquimica.com These standards are crucial for the quantitative analysis of herbal extracts and other botanical materials. For instance, it may be used as a reference standard for the chromatographic determination of the analyte in the aerial parts of plants like Withania somnifera. chemicalbook.com The availability of a well-characterized, high-purity primary reference substance is essential for ensuring the accuracy and reproducibility of analytical results in phytochemical and pharmacological research. theclinivex.com

Mechanistic Studies on Biological Activities Pre Clinical and in Vitro Focus

Investigations into Antioxidant Mechanisms

Quercetin (B1663063) 3-rutinoside-7-glucoside has been identified as a potent antioxidant in various studies. targetmol.com Its antioxidant activity is a key area of research, with investigations focusing on its ability to neutralize free radicals, prevent the oxidation of lipids, and protect cells from oxidative damage.

The free radical scavenging ability of Quercetin 3-rutinoside-7-glucoside is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound has been identified in various plant extracts that demonstrate significant antioxidant activity in these tests. nih.govsemanticscholar.orgmdpi.com For instance, extracts from Lonicera caucasica and yellow bell peppers, which contain this compound, have shown radical scavenging capabilities. mdpi.comdergipark.org.trresearchgate.net

In a study on Bellevalia pseudolongipes, the methanol (B129727) extract, which contains this compound, exhibited a DPPH antioxidant activity equivalent to 0.29 ± 0.2 mg/g Trolox. nih.gov Similarly, research on Lonicera caucasica leaves identified the compound and reported a DPPH scavenging activity (SC50) of 0.0136 ± 0.0001 mg/mL for the methanolic extract. dergipark.org.trresearchgate.net While these studies test the entire extract, the presence of this compound is noted as a significant flavonoid component. mdpi.comresearchgate.net The free radical scavenging capacity of extracts containing this compound is believed to contribute to their potential health benefits. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Extracts Containing this compound

| Plant Source | Extract Type | DPPH Assay Result | Citation |

| Bellevalia pseudolongipes | Methanol | 0.29 ± 0.2 mg/g Trolox equivalent | nih.gov |

| Lonicera caucasica | Methanol | SC50: 0.0136 ± 0.0001 mg/mL | dergipark.org.trresearchgate.net |

| Withania somnifera | Not specified | DPPH scavenging activity noted | sci-hub.se |

This compound demonstrates a potent ability to inhibit the process of lipid peroxidation. targetmol.com This protective mechanism is crucial as the oxidation of lipids in cell membranes can lead to cellular damage. The compound, found in plants like Hemerocallis fulva, is recognized for this specific antioxidant action. targetmol.com The inhibition of lipid peroxidation is a key therapeutic target for preventing oxidative stress-related pathologies. nih.gov In studies on yellow bell pepper, which contains this compound, the presence of the lipoxygenase enzyme, which can cause pigment destruction through autoxidation, was noted. nih.gov Furthermore, related citrus polyphenols have also been shown to be effective in preventing lipid peroxidation. mdpi.com

The antioxidant properties of flavonoids like this compound contribute to cellular protection against oxidative stress. nih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, can lead to damage of cellular components. mdpi.com While direct studies on the isolated compound are emerging, research on extracts containing it provides insight. For example, ferulic acid, a compound identified alongside this compound in some plant analyses, has been shown to possess cytoprotective activity against high glucose-induced oxidative stress. wur.nl The broader class of quercetin derivatives is known to protect against oxidative damage, suggesting a similar role for this compound. researchgate.net

Elucidation of Anti-inflammatory Pathways and Enzyme Modulation

The compound's anti-inflammatory effects are linked to its ability to modulate key enzymes involved in the inflammatory cascade.

Research has implicated this compound in the modulation of cyclooxygenase (COX) enzymes, particularly COX-2. acs.org A network pharmacology study identified this compound as a phytoconstituent from Withania somnifera that interacts with proteins involved in neurodegenerative diseases, with COX-1 and COX-2 being key targets. sci-hub.se COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. sci-hub.se Other compounds found in Withania somnifera have also demonstrated specific COX-2 enzyme inhibitory activity. acs.orgnih.gov

Mechanistic studies have explored the effect of this compound on other enzymes related to inflammation. In a metabolomic profile of various medicinal plants, extracts from E. croceum, which contain this compound, showed strong inhibitory activity against 15-lipoxygenase (15-LOX). researchgate.net Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators called leukotrienes. Additionally, related quercetin derivatives like quercitrin (B1678633) have been reported to possess antihyaluronidase properties, suggesting a potential area for further investigation for this compound. researchgate.net

Table 2: Enzyme Inhibition by Extracts Containing this compound

| Enzyme Target | Plant Source of Extract | Finding | Citation |

| Cyclooxygenase-2 (COX-2) | Withania somnifera | Identified as a key target in network pharmacology analysis | sci-hub.se |

| 15-Lipoxygenase (15-LOX) | E. croceum | Extract showed strong inhibitory activity (IC50 of 26.23 μg/ml) | researchgate.netresearchgate.net |

Modulation of Cellular Inflammatory Mediators

This compound, a flavonoid glycoside, has been investigated for its potential to modulate inflammatory pathways at a cellular level. Research has demonstrated its ability to influence the production of key inflammatory mediators, such as nitric oxide (NO).

In a study utilizing RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a newly characterized quercetin glycoside, Quercetin-3-O-diglucoside-7-O-glucoside, was found to suppress the production of NO. researchgate.net This suggests an anti-inflammatory effect by interfering with the inflammatory cascade initiated by LPS. The production of NO is a critical component of the inflammatory response, and its overproduction is associated with various inflammatory conditions.

Furthermore, the parent compound, quercetin, and its other glycosides have shown similar anti-inflammatory properties. For instance, quercetin has been reported to attenuate the production of inflammatory mediators like NO and TNF-α in LPS-stimulated BV-2 microglial cells. nih.gov This effect is often linked to the downregulation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. nih.gov While direct studies on this compound's effect on NF-κB are limited, the known mechanisms of related quercetin compounds provide a basis for its potential mode of action.

Another related compound, Quercetin-3-O-glucoside (Q3G), has also been shown to possess significant anti-inflammatory effects. mdpi.com The structural similarities suggest that this compound may share these anti-inflammatory capabilities, although further specific research is warranted.

Studies on Glucose Metabolism Modulation in Cellular or Animal Models

Pre-clinical studies have explored the potential of quercetin and its glycosides to modulate glucose metabolism, offering insights into their possible role in managing metabolic disorders. While direct studies on this compound are not extensively detailed in the provided results, research on closely related compounds provides valuable information.

For instance, a study on Quercetin-3-O-rutinoside-7-O-rhamnoside, a structurally similar compound, demonstrated significant anti-diabetic activity in animal models. worldwidejournals.com When administered to rats, this compound led to a significant and progressive reduction in blood sugar levels, comparable to the standard anti-diabetic drug glibenclamide. worldwidejournals.com

Furthermore, in vitro studies using a HepG2 hepatic cell model have shown that quercetin glucuronides, which are metabolites of quercetin glycosides, can be further metabolized by liver cells. nih.gov This metabolic processing within the liver is crucial for understanding the systemic effects of ingested quercetin derivatives on glucose homeostasis. The metabolism of these compounds can influence their bioavailability and biological activity. nih.gov

The broader class of flavonoids, including quercetin and its derivatives, is known to influence various aspects of glucose metabolism. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can improve insulin (B600854) sensitivity and protect pancreatic β-cells from damage.

Exploration of Antimicrobial and Cytotoxic Activities in Research Models

The antimicrobial and cytotoxic properties of quercetin and its derivatives have been a subject of significant research interest. These compounds have demonstrated activity against a range of microorganisms and cancer cell lines in preclinical models.

Antimicrobial Activity:

Quercetin itself has been shown to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and viruses. mdpi.comresearchgate.net Its mechanisms of action include damaging the bacterial cell membrane, inhibiting nucleic acid and protein synthesis, and preventing biofilm formation. mdpi.com Rutin (B1680289) (quercetin-3-rutinoside), a closely related compound, has also demonstrated antimicrobial properties and can act synergistically with other flavonoids like quercetin. ijrpas.com While specific studies on the antimicrobial spectrum of this compound are not detailed, the known activities of its constituent parts suggest potential antimicrobial effects.

Cytotoxic Activity:

In the context of cancer research, quercetin and its glycosides have been investigated for their ability to induce cell death in cancer cells. For example, Quercetin-3-O-glucoside (Q3G) has been shown to exhibit significant cytotoxic effects against human cervical cancer cells (HeLa) in a dose- and time-dependent manner. mdpi.comresearchgate.net The mechanism of action involves inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.comresearchgate.net Another study on quercetin-3-O-glucoside isolated from Moringa oleifera showed selective cytotoxicity against human colon cancer (Caco-2) and liver cancer (HepG2) cell lines, with lower toxicity towards normal cells. nih.gov Similarly, synthetic quercetin derivatives have demonstrated cytotoxic potential against breast cancer cells (MCF-7). revistabionatura.com

While direct cytotoxic data for this compound is not available in the provided results, the consistent findings for its close relatives highlight a promising area for future investigation.

Analysis of Interactions with Biological Membranes and Proteins

The interaction of flavonoids with biological membranes and proteins is a key determinant of their bioavailability and mechanism of action. Studies on quercetin and its glycosides have provided insights into these molecular interactions.

Interaction with Biological Membranes:

Research has shown that the ability of quercetin to intercalate into lipid membranes is linked to its biological effectiveness. nih.gov The interaction is influenced by the molecular structure, with the aglycone (quercetin itself) showing greater membrane interactivity than its glycosylated forms. nih.gov The presence of sugar moieties, as in this compound, can reduce the hydrophobicity and increase the size of the molecule, thereby limiting its interaction with the lipid membrane. nih.gov

Studies using model liposome (B1194612) membranes have demonstrated that quercetin can bind to the membrane surface through hydrogen bonds at the lipid-water interface. nih.gov Techniques like FTIR and NMR spectroscopy have revealed that quercetin and its derivatives can incorporate into dipalmitoylphosphatidylcholine (DPPC) liposomes, interacting with the polar head groups of the lipids. nih.govumcs.pl This interaction can affect the physical properties of the membrane, such as fluidity and order. nih.govnih.gov

Interaction with Human Serum Albumin (HSA):

Human serum albumin is a major transport protein in the blood, and the binding of flavonoids to HSA can significantly influence their distribution and availability in the body. Studies on the interaction between quercetin and HSA have shown that upon binding, the fluorescence of quercetin is dramatically enhanced. nih.gov This suggests that quercetin binds to specific, motionally constrained sites within the protein. nih.gov Spectroscopic data indicates that quercetin binds to at least two distinct sites on HSA. nih.gov Importantly, the binding of quercetin does not appear to cause significant changes to the secondary structure of the HSA protein. nih.gov While direct binding studies for this compound with HSA were not found, the behavior of the parent aglycone provides a foundational understanding of how this class of compounds may interact with transport proteins.

Table of Research Findings on this compound and Related Compounds

| Biological Activity | Compound | Model System | Key Findings | Citation |

| Inflammatory Mediator Modulation | Quercetin-3-O-diglucoside-7-O-glucoside | RAW264.7 macrophages | Suppressed LPS-induced nitric oxide production. | researchgate.net |

| Inflammatory Mediator Modulation | Quercetin | BV-2 microglial cells | Attenuated production of nitric oxide and TNF-α. | nih.gov |

| Glucose Metabolism Modulation | Quercetin-3-O-rutinoside-7-O-rhamnoside | Rat model | Significantly reduced blood sugar levels. | worldwidejournals.com |

| Antimicrobial Activity | Quercetin | Various bacteria and fungi | Inhibited growth through membrane damage and other mechanisms. | mdpi.com |

| Antimicrobial Activity | Rutin (Quercetin-3-rutinoside) | Various bacteria | Demonstrated antimicrobial effects. | ijrpas.com |

| Cytotoxic Activity | Quercetin-3-O-glucoside | HeLa cervical cancer cells | Induced dose- and time-dependent cytotoxicity, cell cycle arrest, and apoptosis. | mdpi.comresearchgate.net |

| Cytotoxic Activity | Quercetin-3-O-glucoside | Caco-2 and HepG2 cancer cells | Showed selective cytotoxicity against cancer cells. | nih.gov |

| Membrane Interaction | Quercetin | Liposome membranes | Intercalated into membranes, with glycosylation reducing interactivity. | nih.gov |

| Membrane Interaction | Quercetin and derivatives | DPPC liposomes | Incorporated into membranes via hydrogen bonding with lipid head groups. | nih.govumcs.pl |

| Protein Interaction | Quercetin | Human Serum Albumin (HSA) | Bound to two distinct sites, enhancing its fluorescence without altering HSA structure. | nih.gov |

Structural Modifications and Structure Activity Relationship Sar Studies

Analysis of Glycosylation Patterns and Their Influence on Observed Bioactivities

Glycosylation, the attachment of sugar moieties to the quercetin (B1663063) backbone, profoundly impacts its biological effects. The type and position of these sugar groups can alter the compound's solubility, stability, and how it is absorbed and metabolized in the body.

The addition of sugar groups generally increases the water solubility of quercetin, which is a lipophilic molecule in its aglycone form. mdpi.com However, this increased hydrophilicity can also affect how the molecule interacts with cell membranes. For instance, the replacement of a hydroxyl group with a glucoside group can diminish the molecule's ability to interact with membranes. nih.gov

The position of glycosylation is a critical determinant of bioactivity. Modifications commonly occur at the 3-OH and 7-OH positions. jmb.or.kr For example, quercetin glucosides are absorbed more rapidly than other types of glycosides, such as rutinosides. nih.gov In fact, quercetin glucosides have been shown to be absorbed ten times faster than rutinosides in humans. nih.gov The presence of a sugar moiety can also protect the aglycone from degradation, thereby helping to maintain its antioxidant activity after digestion. mdpi.com

While glycosylation can enhance stability and bioavailability, it often leads to a decrease in in vitro antioxidant activity compared to the aglycone form. nih.gov An increase in the number of sugar substituents is generally associated with a reduction in antioxidant capacity. nih.gov

Comparative Research with Quercetin Aglycone and Other Quercetin Glycosides

Extensive research has compared the bioactivities of quercetin aglycone with its various glycosidic forms. These studies have revealed significant differences in their antioxidant potential, effects on cellular functions, and bioavailability.

In terms of antioxidant activity, quercetin aglycone is consistently reported to be more potent in in vitro assays than its glycosylated counterparts. mdpi.com Studies have shown that the antioxidant capacity of quercetin is stronger than that of its glycosides, with the sugar moiety significantly diminishing this activity. mdpi.com For example, in assays measuring ferric reducing ability and radical scavenging properties, quercetin outperformed its glycosides. mdpi.com

However, the story is more complex when considering bioavailability and in vivo effects. While aglycones may show higher initial antioxidant activity, they are often less stable during digestion. mdpi.com Glycosides, on the other hand, can be more stable and may release the active aglycone after absorption. mdpi.com For instance, quercetin-O-glycosides like isoquercitrin (B50326) have demonstrated better bioavailability than quercetin aglycone due to improved solubility and stability. mdpi.com

Different quercetin glycosides also exhibit varied effects. For example, in studies on mitochondrial function, quercetin and its glycosides (isoquercitrin, rutin (B1680289), and hyperoside) were all found to uncouple mitochondrial respiration and reduce the production of hydrogen peroxide, but with varying potencies. mdpi.com Quercetin was the most effective, followed by its glycosides, indicating that the structure of the sugar residue plays a role in regulating these effects. mdpi.com

Furthermore, the type of sugar linkage matters. O-glycosides can be hydrolyzed to release the aglycone, while C-glycosides, with their more stable C-C bond, are more resistant to hydrolysis. mdpi.com This difference in stability affects their metabolism and subsequent biological activities. mdpi.com

Table 1: Comparative Bioactivity of Quercetin and its Glycosides

| Compound | Antioxidant Capacity (in vitro) | Bioavailability | Effect on Mitochondrial H2O2 Production | Reference |

|---|---|---|---|---|

| Quercetin (Aglycone) | Highest | Lower than some glycosides | Decreased by 96-97% | mdpi.commdpi.com |

| Isoquercitrin (Quercetin 3-O-glucoside) | Lower than aglycone | Better than aglycone | Decreased by 44-60% | mdpi.commdpi.com |

| Rutin (Quercetin 3-O-rutinoside) | Lower than aglycone | Absorbed slower than aglycone | Decreased by 33-53% | mdpi.comnih.gov |

| Hyperoside (Quercetin 3-O-galactoside) | Lower than aglycone | No specific data found | Decreased by 56-66% | mdpi.com |

Characterization and Research on Related Quercetin Derivatives

Beyond simple glycosylation, other derivatives of quercetin, such as methylated forms and alternative glycosides, have been studied for their unique biological properties.

Methylated Quercetin Derivatives: Methylation of quercetin, typically at the 3', 4', and 7-OH positions, can lead to derivatives with altered bioactivities. jmb.or.kr Isorhamnetin (B1672294), which is 3'-methylquercetin, and tamarixetin, which is 4'-methylquercetin, are two common examples. jmb.or.kr In some studies, these methylated metabolites have shown higher activity in inhibiting lipid peroxidation compared to quercetin itself. jmb.or.kr Methylated flavonoids are also reported to have better bioavailability and stability. nih.gov

Isorhamnetin 3-O-rutinoside-7-O-glucoside: This complex glycoside is a derivative of isorhamnetin, the methylated form of quercetin. nih.gov It has been identified as a flavonoid with potential antioxidant activity. mdpi.comencyclopedia.pub Research has shown that isorhamnetin 3-O-rutinoside-7-O-glucoside exhibits notable antioxidant properties in various assays. mdpi.comencyclopedia.pub The presence of both rutinoside and glucoside moieties, in addition to the methylated aglycone, contributes to its specific biological profile.

Alternative Glycosides: The type of sugar attached to quercetin can vary, leading to a wide range of glycosides with different properties. For example, quercetin 3-O-galactoside (hyperoside) and quercetin 3-O-rhamnoside have shown different levels of anti-inflammatory activity, suggesting that the nature of the sugar is a key factor. nih.gov The synthesis of novel quercetin glycosides, such as quercetin 3-O-glucoside-7-O-rhamnoside, has been achieved using enzymatic methods, opening up possibilities for creating derivatives with enhanced or specific bioactivities. researchgate.net

Impact of Specific Substituents on the Bioactivity Profile

The 3-hydroxyl group of quercetin is considered particularly important for its antioxidant activity. jmb.or.kr Glycosylation at this position can significantly alter this property. For instance, the inhibition of certain cellular processes has been shown to be more potent with quercetin compared to its 3-O-glycosides.

The presence of a hydroxyl group at the 7th position is also significant for membrane interactivity. nih.gov Replacing this hydroxyl group with a glycoside can limit the molecule's interaction with lipid membranes. nih.gov

Methylation also has a profound impact. Methylated derivatives of quercetin, such as 3-O-methylquercetin and rhamnazin (B190346) (3',7-di-O-methylquercetin), have been investigated for their anti-inflammatory and antioxidant effects, with some studies suggesting that methylation can enhance these properties. nih.gov For example, methylated chrysin, a related flavonoid, showed more potent anti-inflammatory activity than its unmethylated form. nih.gov

The combination of both glycosylation and methylation creates even more diverse structures with unique bioactivities. For example, isorhamnetin 3-O-rutinoside-7-O-glucoside combines a methylated aglycone with two different sugar moieties, resulting in a compound with specific antioxidant properties. mdpi.comencyclopedia.pub

Emerging Research Areas and Future Perspectives in Flavonoid Glycoside Research

Integration of 'Omics' Technologies for Comprehensive Biosynthesis and Functional Elucidation

The intricate pathways of flavonoid glycoside biosynthesis, including that of Quercetin (B1663063) 3-rutinoside-7-glucoside, are being unraveled through the powerful lens of 'omics' technologies. This integrated approach, encompassing genomics, transcriptomics, metabolomics, and proteomics, provides a holistic view of the genetic regulation, expression, and resulting chemical diversity of these compounds.

Genomics lays the foundation by identifying the genes encoding the enzymes crucial for flavonoid biosynthesis. Genome-wide searches in various plant species have identified large families of UDP-glycosyltransferases (UGTs), the enzymes responsible for the final glycosylation steps that create the vast array of flavonoid glycosides. oup.com For instance, studies in Glycine max (soybean) have identified 212 putative UGT genes, with functional characterization revealing their roles in the accumulation of specific flavonol and isoflavone (B191592) glycosides. oup.com The flavonoid biosynthetic pathway is controlled by a complex interplay of structural and regulatory genes. biotech-asia.org

Transcriptomics provides a dynamic view of gene expression, revealing which genes are actively transcribed under specific conditions or in particular tissues. Transcriptome analysis in plants like Euphorbia maculata has identified candidate genes involved in quercetin biosynthesis, including those for key enzymes like chalcone (B49325) synthase and flavonol synthase. researchgate.net By comparing gene expression profiles with metabolite data, researchers can pinpoint the specific UGTs responsible for glycosylating quercetin at the 3 and 7 positions with rhamnose and glucose to form Quercetin 3-rutinoside-7-glucoside.

Metabolomics focuses on the comprehensive analysis of all metabolites, including flavonoid glycosides, within a biological system. Advanced analytical techniques, primarily mass spectrometry coupled with chromatography, allow for the detection and quantification of hundreds of different flavonoid compounds in a single plant extract. mdpi.com This provides a detailed chemical phenotype that can be correlated with genetic and transcriptomic data.

Proteomics , the large-scale study of proteins, complements the other 'omics' fields by identifying and quantifying the enzymes directly involved in the biosynthetic pathways. mdpi.com By analyzing the proteome of a plant tissue, researchers can confirm the presence and abundance of key enzymes like chalcone synthase, chalcone isomerase, and various glycosyltransferases. nih.gov An integrated analysis of the transcriptome, proteome, and metabolome can provide a deeper understanding of the mechanisms controlling flavonoid biosynthesis. nih.gov

This multi-omics approach not only elucidates the biosynthetic pathway of compounds like this compound but also provides insights into their physiological roles in plants, such as defense against pathogens and response to environmental stress. creative-proteomics.com

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The spatial distribution of metabolites within plant tissues is crucial for understanding their biological function. Advanced spectroscopic and imaging techniques are revolutionizing the in situ analysis of flavonoid glycosides, providing a visual map of their localization without the need for extraction, which can alter their native state. mdpi.comoup.com

Mass Spectrometry Imaging (MSI) has emerged as a particularly powerful tool for visualizing the spatial distribution of a wide range of molecules, including flavonoid glycosides, directly in tissue sections. mdpi.comoup.comrsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) allow for the generation of detailed molecular maps, revealing the precise location of compounds like this compound within leaves, flowers, or other plant organs. rsc.orgresearchgate.net This in situ information provides valuable insights into metabolic pathways and the functional roles of these compounds in specific cell types or tissues. oup.comosti.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy , particularly when coupled with an Attenuated Total Reflection (ATR) accessory, allows for the direct analysis of liquid and semi-solid samples with minimal preparation. mdpi.com This technique can provide information about the functional groups present in a sample, aiding in the identification of classes of compounds like flavonoids.

The combination of various spectroscopic methods offers a powerful toolkit for the detailed structural characterization of flavonoid glycosides. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments, where ions are fragmented multiple times, are essential for elucidating the structure of the aglycone and the nature and attachment points of the sugar moieties. nih.govbenthamdirect.com

These advanced analytical methods are crucial for distinguishing between isomeric flavonoid glycosides and for identifying novel compounds within complex plant extracts. nih.gov

Development of Green Chemistry Approaches in Extraction and Sustainable Production

The increasing demand for natural products like flavonoid glycosides has spurred the development of environmentally friendly "green chemistry" approaches for their extraction and production. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption, aligning with principles of sustainability. researchgate.net

Traditional extraction techniques often rely on organic solvents like methanol (B129727) and ethanol (B145695), which can be toxic and difficult to recycle. researchgate.net Green extraction methods offer safer and more sustainable alternatives.

Deep Eutectic Solvents (DES) have emerged as promising green solvents for the extraction of flavonoids. nih.gov These solvents are mixtures of natural compounds, such as choline (B1196258) chloride and sugars, that form a liquid with unique solvating properties. DES have been successfully used to extract flavonoids from various plant sources with high efficiency. nih.gov

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are other modern techniques that utilize green solvents like water and supercritical carbon dioxide, respectively. researchgate.net These methods can be optimized to selectively extract specific classes of compounds, reducing the need for downstream purification steps.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, reducing solvent consumption and the generation of waste. nih.gov It has been effectively used for the preparative isolation and purification of flavonoid glycosides from crude plant extracts. nih.gov

Beyond extraction, green chemistry principles are also being applied to the production of flavonoid glycosides. Biocatalysis, using enzymes or whole microbial cells, offers a sustainable alternative to chemical synthesis. nih.govacs.org

Establishment of Standardized Reference Materials for Rigorous Research Applications

Accurate and reproducible research on flavonoid glycosides relies heavily on the availability of high-purity, well-characterized reference materials. zeptometrix.com Standardized reference materials are essential for the qualitative and quantitative analysis of these compounds in various matrices, from plant extracts to biological samples.

Several commercial suppliers offer a range of flavonoid reference standards, including aglycones and their glycosides. lgcstandards.commedchemexpress.comsigmaaldrich.comextrasynthese.com These standards are typically characterized by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure their purity. lgcstandards.comsigmaaldrich.com For instance, a reference substance for Quercetin 3-O-rutinoside-7-O-glucoside is available with an assay of ≥90.0% as determined by HPLC. sigmaaldrich.com

The availability of certified reference materials, manufactured under stringent quality control systems like ISO 17034, provides an even higher level of confidence for analytical laboratories. zeptometrix.com These materials are crucial for method validation, instrument calibration, and ensuring the accuracy of research findings.

The development of a comprehensive library of flavonoid standards, including less common glycosides, is an ongoing effort that will greatly benefit the research community. extrasynthese.com

Exploration of Novel Biocatalysts and Synthetic Biology for Structural Diversification

The vast structural diversity of naturally occurring flavonoid glycosides presents both a challenge and an opportunity for chemists and biologists. The exploration of novel biocatalysts and the application of synthetic biology are opening up new avenues for the production and diversification of these valuable compounds. nih.gov

Biocatalysis using enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for modifying flavonoid structures. ox.ac.uk Glycosyltransferases (GTs) are the enzymes responsible for attaching sugar moieties to flavonoid aglycones in nature. researchgate.net Researchers are actively exploring the use of GTs to produce specific flavonoid glycosides. researchgate.net

Engineered glycosidases, termed "glycosynthases," have also been developed to catalyze the formation of glycosidic bonds with high efficiency. ox.ac.uk These enzymes can be used to synthesize novel flavonoid glycosides that are not found in nature. ox.ac.uk

Synthetic biology and metabolic engineering of microorganisms like Escherichia coli provide a powerful platform for the production of specific flavonoid glycosides. nih.govnih.govresearchgate.net By introducing the necessary biosynthetic genes from plants into a microbial host, it is possible to create "cell factories" that can produce large quantities of a desired compound. For example, engineered E. coli strains have been developed to produce novel quercetin glycosides. nih.govnih.govresearchgate.net This approach not only allows for the sustainable production of known compounds but also enables the creation of new-to-nature flavonoid glycosides with potentially enhanced biological activities.

These biocatalytic and synthetic biology approaches are crucial for overcoming the limitations of plant-based production, such as low yields and complex purification processes. nih.gov

Translational Research Hypotheses Derived from Pre-clinical Mechanistic Discoveries

Pre-clinical research on the mechanisms of action of flavonoid glycosides has generated a wealth of data, leading to numerous hypotheses for their potential therapeutic applications in human health. These studies, often conducted in cell culture and animal models, provide the foundation for future clinical trials.

For example, pre-clinical studies have suggested that quercetin and its glycosides may play a role in preventing obesity and hyperglycemia. nih.gov Research in mice fed a high-fat diet has shown that these compounds can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov This activation leads to increased glucose uptake in skeletal muscle and reduced fat accumulation. nih.gov

The antioxidant and anti-inflammatory properties of quercetin glycosides have also been extensively studied. nih.gov These properties are thought to underlie their potential benefits in preventing cardiovascular disease. nih.gov However, translating these findings to humans requires a deeper understanding of their bioavailability and metabolism. nih.gov

It is important to note that the biological effects of flavonoid glycosides can differ from those of their aglycones. nih.govmdpi.com The sugar moieties can influence their absorption, distribution, metabolism, and excretion, ultimately affecting their bioactivity. nih.gov Therefore, translational research must consider the specific glycosidic form of the flavonoid being investigated.

While in vitro and in vivo animal studies are invaluable for elucidating mechanisms, they have limitations. nih.gov Future research will need to focus on well-designed human intervention studies to confirm the health benefits of flavonoid glycosides like this compound.

Q & A

Q. Q1: What analytical methods are recommended for identifying and quantifying Quercetin 3-rutinoside-7-glucoside in plant matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. For structural confirmation, compare fragmentation patterns with reference standards and databases. In metabolomic studies, precursor ions at m/z 609.1401 and 300.0269 are characteristic of this compound, as observed in tobacco and Withania somnifera . Two-dimensional paper chromatography (PC) in BAW (butanol-acetic acid-water) and 5% acetic acid can further validate glycoside linkages .

Q. Q2: What are the critical experimental parameters for ensuring compound stability during in vitro assays?

Methodological Answer: Store the compound at 2–8°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. For solubility, pre-warm solutions to 37°C and use ultrasonic baths to disperse aggregates . Stability studies should include periodic HPLC analysis to monitor degradation, particularly of acid-labile glycosidic bonds, which are prone to cleavage in aqueous environments .

Q. Q3: Which protein targets and pathways are most relevant for studying this compound’s antiviral activity?

Methodological Answer: Prioritize human host proteins involved in viral entry, such as CD26/DPP4 (binding energy: −11.69 kcal/mol) and TMPRSS2 (−7.71 kcal/mol), as well as viral targets like the SARS-CoV-2 spike glycoprotein’s receptor-binding domain (RBD). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .

Advanced Research Questions

Q. Q4: How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in docking software (e.g., AutoDock vs. Schrödinger) or protein conformational states. To mitigate this:

- Use molecular dynamics (MD) simulations (100+ ns) to assess binding stability and account for protein flexibility.